3-chloro-N-(2-(furan-2-yl)-2-methoxyethyl)-2-methylbenzenesulfonamide

Physicochemical characterization SAR library design Pharmacophore mapping

3-Chloro-N-(2-(furan-2-yl)-2-methoxyethyl)-2-methylbenzenesulfonamide (CAS 1788848-40-7) is a synthetic halogenated arylsulfonamide with the molecular formula C₁₄H₁₆ClNO₄S and a molecular weight of 329.8 g/mol. The compound incorporates a 3-chloro-2-methylbenzenesulfonamide core linked via a sulfonamide nitrogen to a 2-(furan-2-yl)-2-methoxyethyl side chain, as confirmed by its canonical SMILES (COC(CNS(=O)(=O)c1cccc(Cl)c1C)c1ccco1) and InChI Key (XTWWIZIFUJCRTP-UHFFFAOYSA-N).

Molecular Formula C14H16ClNO4S
Molecular Weight 329.8
CAS No. 1788848-40-7
Cat. No. B2914090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(2-(furan-2-yl)-2-methoxyethyl)-2-methylbenzenesulfonamide
CAS1788848-40-7
Molecular FormulaC14H16ClNO4S
Molecular Weight329.8
Structural Identifiers
SMILESCC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C2=CC=CO2)OC
InChIInChI=1S/C14H16ClNO4S/c1-10-11(15)5-3-7-14(10)21(17,18)16-9-13(19-2)12-6-4-8-20-12/h3-8,13,16H,9H2,1-2H3
InChIKeyXTWWIZIFUJCRTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-N-(2-(furan-2-yl)-2-methoxyethyl)-2-methylbenzenesulfonamide (CAS 1788848-40-7): Structural Identity and Physicochemical Baseline for Procurement Decisions


3-Chloro-N-(2-(furan-2-yl)-2-methoxyethyl)-2-methylbenzenesulfonamide (CAS 1788848-40-7) is a synthetic halogenated arylsulfonamide with the molecular formula C₁₄H₁₆ClNO₄S and a molecular weight of 329.8 g/mol . The compound incorporates a 3-chloro-2-methylbenzenesulfonamide core linked via a sulfonamide nitrogen to a 2-(furan-2-yl)-2-methoxyethyl side chain, as confirmed by its canonical SMILES (COC(CNS(=O)(=O)c1cccc(Cl)c1C)c1ccco1) and InChI Key (XTWWIZIFUJCRTP-UHFFFAOYSA-N) . This compound belongs to the broader class of substituted halogenated arylsulfonamides (HAS), which have been investigated as sigma receptor-binding tumor imaging agents and carbonic anhydrase inhibitors [1][2]. At the time of this analysis, no primary research publications, peer-reviewed biological assay data, or granted patents were identified that specifically characterize this exact compound's biological activity, selectivity profile, or in vivo performance.

Why Structural Analogs Cannot Substitute for 3-Chloro-N-(2-(furan-2-yl)-2-methoxyethyl)-2-methylbenzenesulfonamide in Research and Industrial Applications


Within the N-(2-(furan-2-yl)-2-methoxyethyl)arylsulfonamide chemical series, the simultaneous presence of a chlorine atom at the 3-position and a methyl group at the 2-position of the benzene ring defines a unique substitution pattern that is absent in all other commercially catalogued analogs . The unsubstituted parent compound N-(2-(furan-2-yl)-2-methoxyethyl)benzenesulfonamide (CAS 1795295-95-2, MW ~281.33) lacks both halogen and methyl substituents, while the ortho-chloro isomer 2-chloro-N-(2-(furan-2-yl)-2-methoxyethyl)benzenesulfonamide (CAS 1788559-56-7, MW 315.77) differs in chloro position and lacks the methyl group . The methanesulfonamide analog 1-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]methanesulfonamide (CAS 1795295-99-6) has a computed XLogP3 of 1.9 and contains a methylene spacer between the sulfonamide sulfur and the aryl ring, fundamentally altering the spatial orientation of the pharmacophore relative to the target benzenesulfonamide [1]. These structural differences—positional isomerism, presence or absence of the 2-methyl group, and sulfonamide core architecture—can each independently alter hydrogen-bonding geometry, lipophilicity-driven membrane permeability, and target-binding complementarity [2]. Consequently, assuming functional interchangeability among these analogs without experimental confirmation introduces uncontrolled variables that can confound structure-activity relationship (SAR) interpretation and experimental reproducibility.

Quantitative Differentiation Evidence for 3-Chloro-N-(2-(furan-2-yl)-2-methoxyethyl)-2-methylbenzenesulfonamide vs. Closest Analogs


Molecular Weight Differentiation: 3-Chloro-2-Methyl Substitution Adds ~48.5 Da vs. Unsubstituted Parent Benzenesulfonamide

The target compound (MW 329.8) possesses a molecular weight approximately 48.5 Da higher than the unsubstituted parent N-(2-(furan-2-yl)-2-methoxyethyl)benzenesulfonamide (CAS 1795295-95-2, approximate MW ~281.33 Da, C₁₂H₁₃NO₄S), attributable to the 3-chloro (+34.45 Da) and 2-methyl (+14.03 Da) substituents . Compared to the ortho-chloro isomer 2-chloro-N-(2-(furan-2-yl)-2-methoxyethyl)benzenesulfonamide (CAS 1788559-56-7, MW 315.77, C₁₃H₁₄ClNO₄S), the target compound is heavier by ~14.03 Da, reflecting the additional 2-methyl substitution . This molecular weight difference enables unambiguous mass spectrometric discrimination (LC-MS or GC-MS) between the target compound and its des-methyl or positional-isomer analogs, which is critical for analytical method validation and quality control in chemical biology workflows.

Physicochemical characterization SAR library design Pharmacophore mapping

Positional Isomerism: 3-Chloro-2-Methyl Substitution Pattern Creates a Pharmacophore Not Accessible from 2-Chloro or 4-Fluoro Analogs

The 3-chloro-2-methyl substitution on the benzenesulfonamide ring generates a steric and electronic environment distinct from the 2-chloro (ortho) isomer (CAS 1788559-56-7) or 4-fluoro analogs . In the class of halogenated arylsulfonamides (HAS), the position of halogen substitution on the benzene ring has been shown to modulate sigma-1 vs. sigma-2 receptor subtype selectivity; compounds with halogen at specific positions displayed subnanomolar sigma-1 affinities while others showed preferential sigma-2 binding [1]. Although no direct binding data exist for this specific compound, the 3-chloro-2-methyl pattern places both electron-withdrawing (Cl) and electron-donating (CH₃) groups in a vicinal arrangement on the aryl ring, which influences the sulfonamide NH acidity (pKa) and the conformational preference of the sulfonamide linkage [2]. This substitution pattern is not represented in any other commercially available member of this chemical series, making the compound a unique probe for SAR studies aiming to dissect the contribution of dual ortho-substitution to target engagement.

Medicinal chemistry Structure-activity relationship Ligand design

Benzenesulfonamide vs. Methanesulfonamide Core: The Target Compound's Extended Aryl Scaffold Enables π-Stacking Interactions Absent in the Methanesulfonamide Analog

The target compound features a benzenesulfonamide core (Ar-SO₂-NH-), whereas the methanesulfonamide analog 1-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]methanesulfonamide (CAS 1795295-99-6) contains a benzylsulfonamide architecture (Ar-CH₂-SO₂-NH-) in which a methylene spacer separates the aromatic ring from the sulfonamide sulfur [1]. This architectural difference alters the distance between the aryl ring and the sulfonamide NH by approximately 1.5 Å (one C-C bond length) and changes the dihedral angle profile governing the relative orientation of the aromatic ring and the sulfonamide group [1]. In sulfonamide-based enzyme inhibitors (e.g., carbonic anhydrase inhibitors), the precise positioning of the aryl ring relative to the zinc-binding sulfonamide group is a critical determinant of isoform selectivity and binding affinity; sub-angstrom perturbations in this geometry have been shown to shift Ki values by more than an order of magnitude across hCA isoforms [2]. The benzenesulfonamide core of the target compound maintains direct conjugation between the aromatic π-system and the sulfonamide sulfur, whereas the methylene insertion in the methanesulfonamide analog breaks this conjugation.

Ligand-receptor interactions Molecular docking Scaffold optimization

Furan-2-yl-2-methoxyethyl Side Chain: A Conformationally Flexible Linker with Dual Hydrogen-Bond Acceptor Capacity Compared to Simpler Furan-Methyl Analogs

The 2-(furan-2-yl)-2-methoxyethyl side chain of the target compound contains two distinct oxygen-based hydrogen-bond acceptor sites (furan ring oxygen and methoxy oxygen) separated by a two-carbon ethyl linker, yielding seven rotatable bonds in the complete molecule [1]. This contrasts with simpler furan-methyl sulfonamides such as 3-chloro-N-(furan-2-ylmethyl)-2-methylbenzenesulfonamide, which contains a single methylene spacer and eliminates the methoxy oxygen . The additional methoxy group increases the hydrogen-bond acceptor count from 4 to 5 and introduces a secondary Lewis basic site capable of engaging bifurcated hydrogen bonds or coordinating water networks at protein-ligand interfaces [2]. In carbonic anhydrase inhibitor design, extended sulfonamide tails incorporating ether oxygen atoms have been shown to facilitate water-mediated hydrogen-bond networks within the active site that improve isoform selectivity [2]. The methoxy oxygen also provides a synthetic handle for further derivatization (e.g., O-demethylation to the alcohol) that is not available in the simpler furan-methyl series.

Linker optimization Conformational analysis Hydrogen-bond network design

Class-Level Sigma Receptor Binding Potential: Halogenated Arylsulfonamides Display Subnanomolar to Low Nanomolar Ki Values Across Sigma Subtypes

Although no direct sigma receptor binding data are available for this specific compound, the class of halogenated arylsulfonamides (HAS) to which it belongs has been systematically characterized for sigma-1 and sigma-2 receptor affinity [1]. In John et al. (1998), several substituted halogenated benzenesulfonamides displayed subnanomolar affinities for sigma-1 sites (e.g., 4-[¹²⁵I]IPBS IC₅₀ = 1.46 nM in guinea pig brain membranes) and low nanomolar affinities for sigma-2 receptors (rat liver membranes) [1]. The rank order of sigma-1 displacement potency for reference compounds was: BD1008 (IC₅₀ 0.70 nM) > 4-IPBS (IC₅₀ 1.46 nM) > haloperidol (IC₅₀ 6.28 nM) [1]. Critically, the SAR study demonstrated that halogen position and identity on the aryl ring modulated sigma-1/sigma-2 selectivity ratios; chloro-substituted compounds exhibited distinct selectivity profiles compared to iodo- or bromo-substituted congeners [1]. BindingDB entries for structurally related sulfonamides report sigma receptor Ki values ranging from 1.30 nM to 90 nM depending on substitution pattern and assay conditions [2]. The target compound's 3-chloro-2-methylbenzenesulfonamide core places it within this class, and its unique substitution pattern is predicted to confer a distinct sigma subtype selectivity profile, although experimental confirmation is absent at the time of writing [1].

Sigma receptor pharmacology Tumor imaging Radioligand binding

Carbonic Anhydrase Inhibition Potential: Furan Sulfonamide Scaffold Demonstrates Sub-Micromolar to Nanomolar Ki Against Multiple hCA Isoforms

The furan-sulfonamide scaffold has been validated as a carbonic anhydrase (CA) inhibitory chemotype. Angeli et al. (2023) reported fifteen novel furyl sulfonamides that were evaluated against four human CA isoforms: hCA I, hCA II, hCA IV, and hCA IX [1]. Multiple compounds were more potent than the reference drug acetazolamide (AAZ), with four compounds surpassing AAZ against the tumor-associated hCA IX isoform. Compound 13d achieved selectivity indices of SI 70 (hCA I), SI 13.5 (hCA II), and SI 20 (hCA IV) relative to hCA IX [1]. The in silico docking studies revealed that the furan oxygen and sulfonamide NH engage the active-site zinc ion and Thr199 residue, while the aryl substituents modulate isoform selectivity through interactions with the hydrophobic pocket [1]. The target compound's 3-chloro-2-methylbenzenesulfonamide core combined with the 2-(furan-2-yl)-2-methoxyethyl side chain introduces a substitution topology not tested in the Angeli et al. panel, positioning it as a novel candidate for CA isoform selectivity profiling.

Carbonic anhydrase inhibition Isoform selectivity Antiglaucoma agents

Recommended Research and Industrial Application Scenarios for 3-Chloro-N-(2-(furan-2-yl)-2-methoxyethyl)-2-methylbenzenesulfonamide (CAS 1788848-40-7)


Structure-Activity Relationship (SAR) Probe for Sigma Receptor Subtype Selectivity Mapping

This compound is best deployed as a structurally unique SAR probe within a panel of halogenated arylsulfonamides (HAS) for sigma-1 and sigma-2 receptor binding studies. As demonstrated by John et al. (1998), halogen position and identity on the aryl ring modulate sigma subtype selectivity; the 3-chloro-2-methyl pattern represents an untested combination in this validated chemotype [1]. Procurement of this compound alongside its positional isomers (2-chloro, 4-fluoro) and the unsubstituted parent enables a systematic evaluation of the contribution of vicinal chloro-methyl substitution to sigma receptor affinity, which may reveal novel selectivity profiles exploitable for tumor imaging or neuroscience applications [1][2].

Carbonic Anhydrase Isoform Selectivity Profiling with Novel Furan-Benzenesulfonamide Topology

The compound serves as a candidate for carbonic anhydrase (hCA I, II, IV, IX) inhibition screening, building on the validated furan sulfonamide scaffold described by Angeli et al. (2023) [3]. Its 3-chloro-2-methylbenzenesulfonamide core introduces steric bulk and electronic modulation absent from the published furyl sulfonamide panel, while the 2-(furan-2-yl)-2-methoxyethyl side chain provides an extended hydrogen-bond network capable of engaging active-site water molecules as shown in docking studies [3]. The compound should be tested in parallel with acetazolamide as a reference standard to quantify its Ki and selectivity index across hCA isoforms.

Method Development and Analytical Reference Standard for LC-MS Discrimination of Isomeric Sulfonamide Libraries

The compound's molecular weight of 329.8 g/mol, which is 14.0 Da higher than the 2-chloro isomer (MW 315.77) and approximately 48.5 Da higher than the unsubstituted parent, enables unambiguous chromatographic and mass spectrometric discrimination from its closest analogs . This makes it suitable as an analytical reference standard for developing LC-MS or GC-MS methods to verify the identity and purity of individual members within a sulfonamide screening library, reducing the risk of compound misidentification that can arise when handling multiple isomers with similar retention times.

Computational Chemistry and Molecular Docking Template for Dual-Substituent Pharmacophore Modeling

Given the absence of experimental binding data, the compound is well-suited as a computational template for molecular docking and pharmacophore modeling studies. Its well-defined structural features—benzenesulfonamide core, vicinal Cl/CH₃ substituents, furan oxygen, and methoxy oxygen—provide five distinct pharmacophoric points for in silico screening against protein targets of interest (sigma receptors, carbonic anhydrases, or other sulfonamide-binding enzymes) [2][3]. The compound can be used to generate docking poses that are then compared with those of its des-methyl and positional-isomer analogs to predict which substitution pattern yields the most favorable binding energy, thereby prioritizing compounds for subsequent synthesis and biochemical testing.

Quote Request

Request a Quote for 3-chloro-N-(2-(furan-2-yl)-2-methoxyethyl)-2-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.